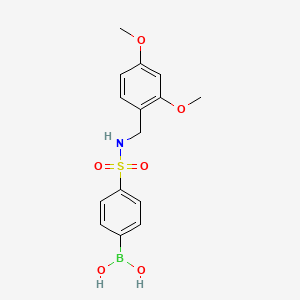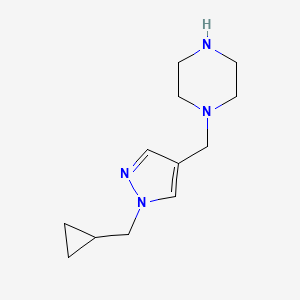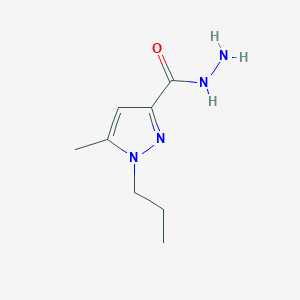
(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, “(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid” could be used in the development of new pharmaceutical drugs.
Agrochemical Research
Similar to pharmaceuticals, the trifluoromethyl group is also prevalent in agrochemical compounds . The compound could be used in the development of new agrochemical products, such as pesticides and fertilizers.
Trifluoromethylation Reactions
The compound could be used in trifluoromethylation reactions, which have seen enormous growth in recent years . These reactions are important for the construction of C–CF3 bonds in both aliphatic and aromatic hydrocarbons .
Photoredox Catalysis
The compound could be used in photoredox catalysis, a process that has received great attention recently . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Development of Biologically Active Molecules
The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . Therefore, “this compound” could be used in the development of these molecules.
Synthetic Chemistry
The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active topic in synthetic chemistry . The compound could be used in this area of research.
Mecanismo De Acción
Target of Action
The primary target of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide under the influence of a palladium catalyst .
Mode of Action
The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new palladium-carbon bond . This is followed by transmetalation, where the organoboron compound transfers the organic group from boron to palladium . The final step is reductive elimination, which forms the desired carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and bioavailability due to the robustness of the carbon-boron bond .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base, and is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of various functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of catalyst, the base, the solvent, and the temperature .
Propiedades
IUPAC Name |
[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO3/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-1-3-19-4-2-16/h5-7,17-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDUCJSVMWKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCOCC2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)

![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)
![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)
![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)